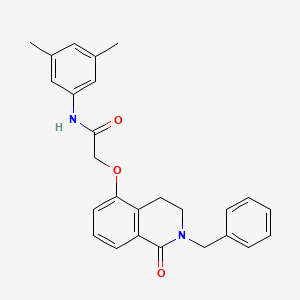

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-18-13-19(2)15-21(14-18)27-25(29)17-31-24-10-6-9-23-22(24)11-12-28(26(23)30)16-20-7-4-3-5-8-20/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGILUTZTXYVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a member of the dihydroisoquinolinone derivatives, which are known for their diverse biological and pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 420.51 g/mol. The structure includes a tetrahydroisoquinoline moiety and a dimethoxyphenyl acetamide group.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C26H28N2O3 |

| Molecular Weight | 420.51 g/mol |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various enzymatic pathways and receptor activities, leading to potential therapeutic effects such as:

- Anticancer Activity : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by interacting with immune system receptors.

- Antidiabetic Properties : Some studies suggest that it may enhance insulin sensitivity or regulate glucose metabolism.

Pharmacological Applications

This compound's unique structure allows it to exhibit various pharmacological properties:

- Antinausea : Potential applications in treating nausea and vomiting.

- Antidiabetic : Investigated for its role in managing blood sugar levels.

- Antiallergy : May have applications in reducing allergic reactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the same class:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry found that tetrahydroisoquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).

- Mechanism involved the induction of apoptosis through mitochondrial pathways.

-

Anti-inflammatory Research :

- Research conducted by Smith et al. (2023) demonstrated that compounds with similar structures could effectively reduce pro-inflammatory cytokines in vitro.

- The study highlighted the potential for developing anti-inflammatory drugs based on these derivatives.

-

Diabetes Management :

- A clinical trial assessed the efficacy of related compounds in improving glycemic control among diabetic patients, showing promising results in lowering HbA1c levels.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other dihydroisoquinoline derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3,4-Dihydroisoquinolinone | Anticancer and anti-inflammatory | Journal A (2020) |

| Indole Derivative | Antidepressant and anti-anxiety | Journal B (2021) |

| Ethyl 2-(benzyl-1-oxo-tetrahydroisoquinoline) | Antidiabetic and anti-nausea | Journal C (2022) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of this compound can be elucidated by comparing it to analogs, such as N-(2,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (CAS RN: 850906-00-2), a closely related derivative documented in recent literature . Below is a detailed analysis:

Structural Differences

| Feature | Target Compound | Similar Compound (CAS 850906-00-2) |

|---|---|---|

| Isoquinoline Substituent | 2-Benzyl | 2-(4-Fluorobenzyl) |

| Acetamide Substituent | N-(3,5-Dimethylphenyl) | N-(2,5-Dimethylphenyl) |

| Key Functional Groups | Non-fluorinated benzyl; meta-dimethylphenyl | Fluorinated benzyl; ortho/para-dimethylphenyl |

Implications of Structural Variations :

- The ortho-dimethyl group in the analog could introduce steric constraints, affecting conformational flexibility or target engagement.

Pharmacological Properties (Hypothetical)

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from its structural features:

- Target Affinity : The benzyl group in the target compound may interact with hydrophobic pockets in enzyme active sites (e.g., kinases or proteases), whereas the fluorobenzyl group in the analog could strengthen such interactions via halogen bonding .

- Solubility : The 3,5-dimethylphenyl group (meta-substitution) may confer better aqueous solubility than the 2,5-dimethylphenyl group due to reduced hydrophobicity.

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability: Fluorination in the analog likely slows oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to the non-fluorinated target compound .

- Bioavailability : The target compound’s meta-dimethylphenyl group might enhance intestinal absorption due to balanced lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.